Psammaplin A

概要

説明

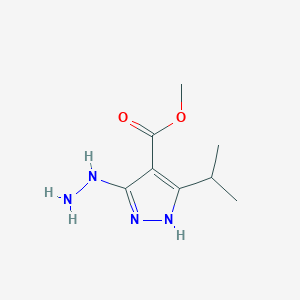

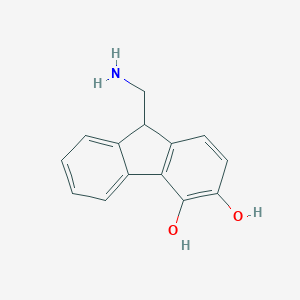

プサムマプリンAは、海洋スポンジから得られる天然化合物です。 それは、広範な生物活性スペクトル、特に抗菌活性と抗増殖活性で知られる、対称的なブロモチロシン由来のジスルフィド二量体です 。 プサムマプリンAは、ヒストン脱アセチル化酵素とDNAメチルトランスフェラーゼに対する強力な阻害効果により、大きな注目を集めています .

科学的研究の応用

Psammaplin A has a wide range of scientific research applications, including:

作用機序

プサムマプリンAは、主にヒストン脱アセチル化酵素とDNAメチルトランスフェラーゼの阻害を通じてその効果を発揮します 。 それはヒストンの過アセチル化を選択的に誘導し、細胞周期停止、分化、アポトーシスに関与する遺伝子のアップレギュレーションにつながります 。 この化合物の活性は、細胞内の還元条件下で強化され、細胞内の還元がその阻害効果に不可欠であることを示唆しています .

類似化合物:

- プサムマプリンB

- プサムマプリンK

- ビサプラシン

比較: プサムマプリンAは、その対称的なジスルフィド二量体構造が強力な阻害活性に寄与する点で、独特です 。 プサムマプリンBやプサムマプリンKなどの類似化合物も、ヒストン脱アセチル化酵素に対して阻害効果を示しますが、プサムマプリンAは、広範な生物活性スペクトルとより高い効力を特徴としています .

生化学分析

Biochemical Properties

Psammaplin A has shown potent inhibitory activity against class I histone deacetylases (HDACs) and DNA methyltransferases . It interacts with these enzymes, leading to changes in gene expression and cellular function . The compound’s cytotoxic properties are related to peroxisome proliferator-activated receptor γ (PPARγ) activation .

Cellular Effects

In cellular contexts, this compound has been shown to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations . It influences cell function by restoring mitochondrial membrane potential, blocking mitochondrial permeability transition pore opening, and reducing cyclophilin D expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively induces hyperacetylation of histones in cells, leading to the upregulation of certain genes . It also activates PPARγ, enhancing the gene expression of antioxidant enzymes such as catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound is rapidly eliminated following intravenous injection .

Metabolic Pathways

It is known that the compound can influence metabolic processes through its interactions with enzymes and other biomolecules .

Transport and Distribution

This compound is known to be highly distributed to lung tissues, indicating potential for development as a lung cancer treatment agent . The specific transporters or binding proteins it interacts with are not currently known.

準備方法

合成経路と反応条件: プサムマプリンAの合成は、通常、4-ヒドロキシベンズアルデヒドと酢酸エチルを、酢酸とピペリジンを用いてクネーフェナーゲルの縮合反応させることから始まります 。 この反応によりα、β-不飽和エステルが生成され、これがさらに変換されてプサムマプリンAを形成します。

工業的製造方法: 具体的な工業的製造方法は、広く文書化されていませんが、プサムマプリンAの合成実験は、潜在的なスケールアップの基盤を提供します。 市販の出発物質と効率的な合成経路を使用することで、プサムマプリンAとその類似体の生産が促進されます .

化学反応の分析

反応の種類: プサムマプリンAは、以下を含むさまざまな化学反応を受けます。

酸化: プサムマプリンAは酸化されて、さまざまな誘導体を形成できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムやグルタチオンなどの還元剤。

置換: さまざまな求核剤を置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物には、プサムマプリンAのさまざまな誘導体が含まれ、それらは生物活性において異なる程度を示す可能性があります .

4. 科学研究への応用

プサムマプリンAは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

- Psammaplin B

- Psammaplin K

- Bisaprasin

Comparison: Psammaplin A is unique due to its symmetrical disulfide dimer structure, which contributes to its potent inhibitory activity . While similar compounds like Psammaplin B and Psammaplin K also exhibit inhibitory effects on histone deacetylases, this compound stands out for its broad bioactive spectrum and higher potency .

特性

IUPAC Name |

3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFSGDNHVBIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017658 | |

| Record name | Psammaplin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110659-91-1 | |

| Record name | Psammaplin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)